Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a fused pyrazolo-pyridine core linked to a thiazole moiety via a carboxamide bridge. The structure includes a cyclopentane ring fused to the pyrazolo[4,3-e]pyridine system, an isopropyl substituent at position 1, and an ethyl carboxylate group on the thiazole ring. Structural elucidation of such molecules typically employs techniques like X-ray crystallography, with software suites like SHELX being widely used for refinement and analysis .
Properties
Molecular Formula |
C20H23N5O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H23N5O3S/c1-5-28-19(27)16-11(4)22-20(29-16)24-18(26)15-12-7-6-8-14(12)23-17-13(15)9-21-25(17)10(2)3/h9-10H,5-8H2,1-4H3,(H,22,24,26) |
InChI Key |
HAXKHHHCUOMHBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C3C=NN(C3=NC4=C2CCC4)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Direct Functionalization of Thiazole Carboxylic Acids
4-Methylthiazole-5-carboxylic acid serves as a key precursor. Its conversion to the ethyl ester is achieved through acid chloride formation followed by esterification:
Step 1: Acid Chloride Formation
Reaction of 4-methylthiazole-5-carboxylic acid with chlorinating agents such as oxalyl chloride or thionyl chloride yields the corresponding acid chloride. For example, treatment with oxalyl chloride in dichloromethane at 0°C for 1 hour provides near-quantitative conversion.
Step 2: Esterification
The acid chloride is reacted with ethanol in the presence of a base (e.g., triethylamine or pyridine) to form the ethyl ester. A representative procedure involves dissolving the acid chloride in anhydrous toluene, adding ethanol and pyridine, and heating to 60°C overnight, achieving yields of 51–80% after purification.
Table 1: Optimization of Thiazole Esterification
| Chlorinating Agent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Oxalyl chloride | DCM | Pyridine | 0°C → RT | 99% |
| Thionyl chloride | Benzene | None | Reflux | 76% |
| Oxalyl chloride | THF | DIPEA | RT | 80% |
Amide Bond Formation Strategies
Coupling the thiazole-5-carboxylate with the pyrazolo-pyridine amine necessitates careful selection of coupling reagents and solvents to avoid epimerization or degradation.
Carbodiimide-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) is widely employed. For instance, a mixture of 4-methylthiazole-5-carboxylic acid, EDC, HOBt, and the amine derivative in dichloroethane (DCE) at room temperature for 12–24 hours achieves yields of 70–85%.
Acid Chloride Aminolysis
Pre-forming the thiazole acid chloride (as in Section 2.1) and reacting it with the pyrazolo-pyridine amine in a polar aprotic solvent (e.g., dimethylacetamide) at elevated temperatures (50–80°C) improves reaction efficiency. This method avoids competing side reactions and enhances purity.
Table 2: Comparison of Coupling Methods
| Method | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt | DCE | RT | 76% |
| Acid chloride | Oxalyl chloride | DMF | 50°C | 85% |
| PS-DCC | Polymer-supported | DCM | RT | 72% |
Assembly of the Pyrazolo[4,3-e]Pyridine Core
While detailed synthetic routes for the pyrazolo-pyridine core are scarce in publicly available data, analogous heterocyclic systems suggest potential strategies:
Cyclocondensation of Aminopyrazoles
Reaction of 5-aminopyrazole derivatives with cyclopentanone enol ethers under acidic conditions (e.g., p-toluenesulfonic acid in toluene) could form the tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine scaffold. Subsequent N-isopropylation via alkylation with isopropyl bromide completes the core structure.
Palladium-Catalyzed Cyclizations
Cross-coupling reactions (e.g., Buchwald-Hartwig amination) may facilitate ring closure. For example, treating a bromopyrazole intermediate with a cyclopentene-derived boronic ester in the presence of Pd(OAc)₂ and Xantphos could yield the bicyclic system.
Purification and Characterization
Final purification often involves silica gel chromatography (hexane/ethyl acetate gradients) followed by recrystallization from ethyl acetate/n-hexane mixtures. Purity is confirmed via HPLC (>98%) and NMR spectroscopy. Key spectral data include:
Chemical Reactions Analysis
Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol
Scientific Research Applications
Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (hereafter referred to as Compound 1l) from serves as a relevant structural analog for comparison. Below is a detailed analysis:
Key Differences and Implications
Core Heterocycles :
- The target compound’s pyrazolo-pyridine-thiazole system contrasts with Compound 1l’s imidazo-pyridine scaffold. The thiazole ring in the target may enhance π-π stacking interactions in biological systems, whereas the imidazo-pyridine in 1l could favor hydrogen bonding due to its nitrogen-rich structure.
In contrast, Compound 1l’s nitro and cyano groups introduce polarity, which may enhance solubility but reduce bioavailability.
Synthetic Complexity: Compound 1l’s synthesis involves a one-pot two-step reaction with moderate yield (51%), suggesting challenges in stabilizing reactive intermediates .
Spectroscopic Characterization :
- Compound 1l’s full spectral dataset (NMR, IR, MS) validates its structure . For the target compound, analogous techniques would be critical, particularly for confirming the carboxamide linkage and thiazole orientation.
Research Implications and Limitations
- Structural Diversity: The comparison highlights how minor changes in heterocyclic cores and substituents dramatically alter physicochemical properties. This underscores the importance of rational design in drug discovery.
- Data Gaps: Pharmacological data (e.g., receptor binding, cytotoxicity) for the target compound are absent in the provided evidence, limiting a functional comparison.
- Methodology : SHELX-based crystallography and NMR analysis remain cornerstone techniques for characterizing such complex molecules.
Biological Activity
Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the structural features, synthesis, and biological evaluations of this compound, drawing from diverse research findings.
Structural Features
The compound contains several notable structural components:
- Thiazole Ring : Known for its antimicrobial and antifungal properties.
- Pyrazolo[4,3-e]pyridine Moiety : Associated with anti-inflammatory and anticancer activities.
- Ethyl Ester Functional Group : Enhances solubility and bioavailability.
The unique combination of these heterocycles suggests a potential for diverse biological activity, making it an interesting candidate for medicinal chemistry applications.
Synthesis
The synthesis of this compound typically involves multiple steps that require careful optimization to achieve high yields. The general synthetic pathway includes:
- Formation of the thiazole ring.
- Introduction of the pyrazolo[4,3-e]pyridine structure.
- Coupling with the ethyl ester group.
Each step is crucial for maintaining the integrity of the compound's biological activity.
Anticancer Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis and arrest the cell cycle in cancer cells. They interact with key proteins involved in tumor progression and metastasis .
Antimicrobial Activity
The thiazole component contributes to notable antimicrobial properties:
- In Vitro Studies : Compounds derived from thiazoles have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The activity is often linked to the interference with bacterial cell wall synthesis or function .
Anti-inflammatory Properties
The pyrazolo[4,3-e]pyridine moiety has been associated with anti-inflammatory effects:
- Research Findings : Studies suggest that these compounds can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress within cells .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes their structural features and associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(1-isopropyl... | Thiazole + Pyrazolo ring | Anticancer, Antimicrobial |
| 1-Methylthiazole Derivative | Contains thiazole ring | Antimicrobial |
| Pyrazolo[3,4-d]pyrimidine | Similar pyrazole structure | Anti-cancer |
| Thiazolopyridine | Combines thiazole and pyridine rings | Anti-inflammatory |
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings. For example:
Q & A
Q. What are the key synthetic pathways for synthesizing Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including cyclocondensation, functional group modifications (e.g., esterification, amidation), and purification via chromatography. For example, analogous bicyclic pyrazole derivatives are synthesized using cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine, followed by hydrolysis and coupling reactions . Intermediate characterization employs techniques such as 1H/13C NMR , IR spectroscopy , and HRMS to verify structural integrity . Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. What spectroscopic methods are most effective for characterizing this compound’s structure and purity?
- 1H/13C NMR : Resolves proton environments and carbon frameworks, particularly for distinguishing bicyclic pyrazole and thiazole moieties .
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, amide N-H at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- Melting Point Analysis : Validates purity, with deviations indicating impurities .
Q. What are the common pharmacological targets for structurally related bicyclic pyrazole-thiazole hybrids?
Similar compounds exhibit activity against neurological targets (e.g., GABA receptors) and enzymes (e.g., kinases, cytochrome P450) due to their ability to penetrate lipid membranes and engage hydrophobic binding pockets . For example, the bicyclic pyrazole framework in related molecules shows neuropharmacological effects, while the thiazole ring enhances metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Contradictions often arise from differences in assay conditions (e.g., pH, solvent polarity) or cellular models (e.g., immortalized vs. primary cells). To address this:
- Use standardized solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Validate findings across multiple models (e.g., in vitro enzymatic assays, cell-based assays, and ex vivo tissue studies) .
- Apply dose-response curves to distinguish between specific and off-target effects .
Q. What computational strategies can predict the reactivity and pharmacokinetic properties of this compound?
- Quantum Chemical Calculations : Optimize reaction pathways and transition states for synthesis steps (e.g., amide bond formation) .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein-ligand binding kinetics) .
- ADMET Prediction Tools : Estimate absorption, distribution, and metabolic stability using software like SwissADME or ADMETLab .
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst) systematically. For example, a Central Composite Design (CCD) can identify optimal conditions for cyclocondensation .
- Catalyst Screening : Evaluate palladium or copper catalysts for coupling reactions to reduce side products .
- In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation in real time .
Methodological Guidance
Q. What experimental design principles apply to scaling up synthesis without compromising purity?
- Process Analytical Technology (PAT) : Integrate inline spectroscopy (e.g., Raman) to monitor critical quality attributes (CQAs) during scale-up .
- Green Chemistry Metrics : Optimize solvent choice (e.g., switch to cyclopentyl methyl ether for safer distillation) and minimize waste via catalytic recycling .
Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
